molecular formula C15H27NO B5090156 1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine

1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine

Cat. No.: B5090156
M. Wt: 237.38 g/mol
InChI Key: RDTUHWZIBQWJMA-UHFFFAOYSA-N
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Description

1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine is an organic compound that features a piperidine ring substituted with a hex-2-ynyl chain, which is further substituted with a 2-methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine typically involves the following steps:

    Formation of the Hex-2-ynyl Chain: The hex-2-ynyl chain can be synthesized through a series of reactions starting from simple alkyne precursors. One common method involves the alkylation of an alkyne with a suitable alkyl halide under basic conditions.

    Introduction of the 2-methylpropan-2-yl Group: The 2-methylpropan-2-yl group can be introduced via an etherification reaction. This involves the reaction of an alcohol with an appropriate alkylating agent in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable amine precursor. This step often involves the use of a strong acid or base to facilitate the ring closure.

    Final Coupling: The final step involves coupling the hex-2-ynyl chain with the piperidine ring. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the hex-2-ynyl chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the reactions in large reactors, with careful control of temperature, pressure, and reaction time.

    Continuous Flow Processing: This method involves continuously feeding reactants into a reactor and continuously removing products. This allows for better control of reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can attack electrophilic centers on other molecules. This can lead to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases or acids, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: New carbon-nitrogen bonds, various substituted piperidine derivatives.

Scientific Research Applications

1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: Studied for its potential biological activity. It can be used as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties. It can be used in the development of new drugs and pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine can be compared with other similar compounds, such as:

    3-[(2-methylpropan-2-yl)oxy]hex-4-en-1-yne: This compound has a similar structure but with a double bond instead of a triple bond. It has different reactivity and applications.

    Bilastine N-Oxide: This compound has a similar piperidine ring but with different substituents. It has different biological activity and therapeutic potential.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-14(17-15(2,3)4)10-6-9-13-16-11-7-5-8-12-16/h14H,5,7-8,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTUHWZIBQWJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCCCC1)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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